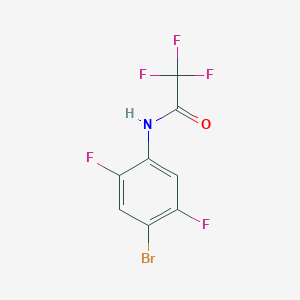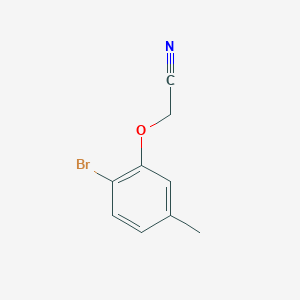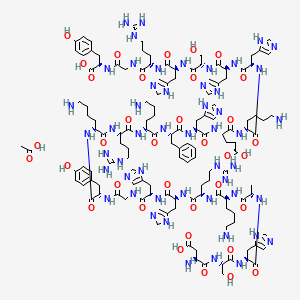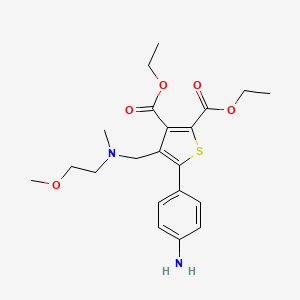
ethyl 5-(4-aMinophenyl)-2-(ethoxycarbonyl)-4-(((2-Methoxyethyl)(Methyl)aMino)Methyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the aminophenyl group, ethoxycarbonyl group, and the methoxyethyl(methyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate: Lacks the aminophenyl group, resulting in different chemical and biological properties.
Ethyl 5-(4-hydroxyphenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
diethyl 5-(4-aminophenyl)-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5S/c1-5-27-20(24)17-16(13-23(3)11-12-26-4)18(14-7-9-15(22)10-8-14)29-19(17)21(25)28-6-2/h7-10H,5-6,11-13,22H2,1-4H3 |
InChI Key |
HRWRVDMVFHHSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



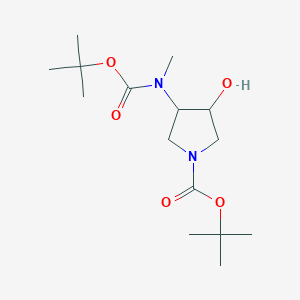
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
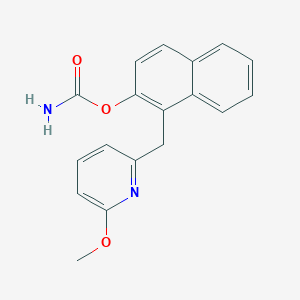
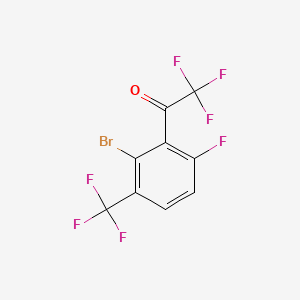


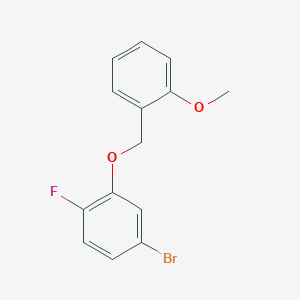
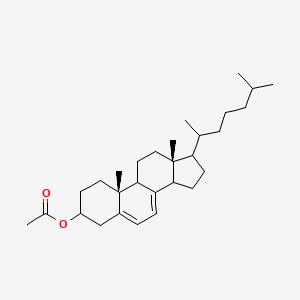
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)

